Ethyl 3-aminoisonicotinate

Description

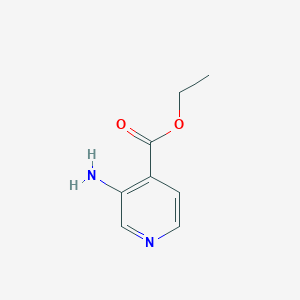

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-aminopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFLTHWDFNLOTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371309 | |

| Record name | ethyl 3-aminoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14208-83-4 | |

| Record name | ethyl 3-aminoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-Aminoisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Ethyl 3-aminoisonicotinate: A Versatile Pyridine Scaffold for Advanced Synthesis

Abstract: Ethyl 3-aminoisonicotinate (CAS No. 14208-83-4) is a highly functionalized pyridine derivative that has emerged as a critical building block in the landscape of organic synthesis and medicinal chemistry. Its unique arrangement of an amino group and an ethyl ester on the isonicotinic acid framework provides two reactive centers, enabling a wide array of chemical transformations. This guide offers an in-depth analysis of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, chemists, and professionals in drug development. We will explore the causality behind experimental choices and provide actionable protocols, establishing a comprehensive resource for leveraging this compound in the creation of novel and complex molecules.

Core Characteristics: Physicochemical and Spectroscopic Profile

This compound, also known as Ethyl 3-aminopyridine-4-carboxylate, is typically a sandy yellow crystalline solid at room temperature[1]. Understanding its fundamental properties is the first step in its effective application.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below, compiled from various chemical databases and suppliers.

| Property | Value | Source(s) |

| CAS Number | 14208-83-4 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][4][5] |

| Molecular Weight | 166.18 g/mol | [1][2][3][4] |

| IUPAC Name | ethyl 3-aminopyridine-4-carboxylate | [2][6] |

| Appearance | Sandy yellow crystalline solid | [1] |

| Melting Point | 62-64°C / 170-175°C (Varies by source) | [3][7] |

| Boiling Point | 304.0 ± 22.0 °C (Predicted) | [3] |

| Density | 1.192 ± 0.06 g/cm³ (Predicted) | [3] |

| XLogP3 | 0.9 | [3] |

| Flash Point | 137.6 ± 22.3 °C | [3] |

Note: The significant variation in reported melting points may be due to different polymorphic forms or impurities.

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic profile, which is crucial for reaction monitoring and quality control.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides unambiguous confirmation of the structure. A representative spectrum in DMSO-d₆ would show characteristic signals: a triplet for the methyl protons (-CH₃) of the ethyl group around δ 1.30 ppm, a quartet for the methylene protons (-CH₂-) of the ethyl group around δ 4.28 ppm, broad singlets for the amine protons (-NH₂) around δ 6.66 ppm, and distinct signals for the three aromatic protons on the pyridine ring, for instance at δ 7.45, 7.73, and 8.23 ppm[8].

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum complements the ¹H-NMR data. It would display eight distinct signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the ester group (typically δ > 165 ppm), the carbons of the pyridine ring, and the two carbons of the ethyl group[9].

-

IR (Infrared) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. The spectrum will exhibit characteristic absorption bands:

-

N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, typical for a primary amine.

-

C=O stretching: A strong absorption band around 1680-1730 cm⁻¹ corresponding to the ester carbonyl group[10].

-

C=C and C=N stretching: Absorptions in the 1550-1650 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O stretching: Bands in the 1100-1300 cm⁻¹ region for the ester C-O bond[10].

-

Synthesis and Purification Workflow

The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid, 3-aminoisonicotinic acid. This precursor can be prepared via methods such as the Hofmann rearrangement of pyridine-3,4-dicarboximide. A common and straightforward laboratory-scale synthesis is the Fischer esterification of 3-aminoisonicotinic acid.

General Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a representative method for synthesizing this compound from 3-aminoisonicotinic acid.

Materials:

-

3-aminoisonicotinic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-aminoisonicotinic acid (1.0 eq) in an excess of absolute ethanol (approx. 10-15 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension. The addition is exothermic and should be done cautiously.

-

Esterification: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up - Quenching and Neutralization: After cooling the mixture to room temperature, slowly pour it into a beaker containing ice and the saturated NaHCO₃ solution. Add the basic solution until the pH of the mixture is neutral to slightly basic (pH 7-8). This step neutralizes the acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing and Drying: Wash the combined organic phase sequentially with water and saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound[8].

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its three key components: the nucleophilic amino group, the electrophilic ester carbonyl, and the pyridine ring. This trifecta of functionality makes it a powerful synthon for building complex heterocyclic systems.

Key Reaction Pathways

The primary amine is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and reductive amination. The ester group can undergo hydrolysis, amidation, or reduction. These transformations allow for the elaboration of the core structure in multiple directions.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H10N2O2 | CID 2736365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. 14208-83-4 this compound AKSci A824 [aksci.com]

- 8. 3-AMINO-ISONICOTINIC ACID ETHYL ESTER | 14208-83-4 [chemicalbook.com]

- 9. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]

A Comprehensive Technical Guide to the Structure Elucidation of Ethyl 3-Aminoisonicotinate

Abstract

The definitive assignment of a chemical structure is the bedrock of all subsequent research and development, from medicinal chemistry to materials science. This guide provides an in-depth, methodology-focused exploration of the structure elucidation of Ethyl 3-aminoisonicotinate, a key heterocyclic building block. Moving beyond a simple recitation of data, this document details the strategic integration of multiple analytical techniques, explaining the causal logic behind experimental choices and the interpretation of complex datasets. We will proceed through a multi-modal analysis, leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a conclusive and self-validating structural model.

Introduction: The Significance of this compound

This compound (IUPAC Name: Ethyl 3-aminopyridine-4-carboxylate) is a substituted pyridine derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1][2] Its structural motif, featuring an aromatic amine and an ethyl ester on a pyridine core, makes it a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds and functional materials. Given its role as a foundational precursor, absolute certainty of its molecular structure is not merely an academic exercise but a critical prerequisite for ensuring the integrity, safety, and efficacy of downstream products. This guide establishes a robust analytical workflow for its complete characterization.

Caption: Molecular structure of this compound.

Integrated Analytical Workflow

The elucidation process is not linear but cyclical, where insights from one technique inform the next. Our approach is grounded in a logical progression from foundational data to high-resolution structural detail.

Caption: Workflow for integrated structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Experience: We begin with Mass Spectrometry (MS) as it provides the most fundamental data points: the molecular weight and elemental formula. This information acts as a constraint for all subsequent spectral interpretation. Electron Ionization (EI) is chosen for its ability to generate reproducible fragmentation patterns, offering initial structural clues.

Experimental Protocol: GC-MS (Electron Ionization)

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as methanol or ethyl acetate.

-

Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

-

GC Conditions: Use a standard non-polar column (e.g., DB-5ms) with a temperature gradient (e.g., 50°C to 250°C at 10°C/min) to ensure sample volatilization and separation from impurities.

-

MS Conditions: Acquire data in EI mode at 70 eV. Scan a mass range from m/z 40 to 400.

-

High-Resolution Analysis: For exact mass determination, infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI).

Data Interpretation and Validation

-

Molecular Ion (M⁺•): The primary objective is to identify the molecular ion peak. For this compound, this is expected at m/z = 166 .

-

Elemental Composition: High-resolution mass spectrometry (HRMS) provides an exact mass, which validates the molecular formula. The calculated exact mass for C₈H₁₀N₂O₂ is 166.0742 Da .[1] A measured mass within 5 ppm of this value confirms the elemental composition.

-

Fragmentation Analysis: The fragmentation pattern provides a structural fingerprint. Key expected fragments arise from the cleavage of the ester group, which is a common and predictable fragmentation pathway for such compounds.

Caption: Predicted EI-MS fragmentation of this compound.

Infrared Spectroscopy: Functional Group Identification

Expertise & Experience: Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within the molecule. The presence or absence of specific absorption bands provides direct, confirmatory evidence for the amine, ester, and aromatic functionalities hypothesized from the molecular formula.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small drop of the neat liquid sample (or a few crystals of the solid) directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Data Interpretation and Validation

The IR spectrum is interpreted by correlating observed absorption bands with known vibrational frequencies of specific functional groups. For this compound, the key is to confirm the presence of both the primary amine and the ester.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assigned Functional Group |

| 3450–3300 | Medium, Doublet | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100–3000 | Medium | Aromatic C-H Stretch | Pyridine Ring |

| 2980–2850 | Medium | Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) |

| 1730–1715 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| 1620–1580 | Medium-Strong | C=C and C=N Stretch | Pyridine Ring |

| 1300–1150 | Strong | C-O Stretch | Ester Linkage |

Source: Data compiled from standard IR correlation tables.[3][4]

The presence of a strong, sharp peak around 1720 cm⁻¹ is definitive evidence for the ester carbonyl, while the characteristic two-pronged signal above 3300 cm⁻¹ confirms the primary amine.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Experience: While MS and IR confirm the formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the precise atomic connectivity. ¹H NMR reveals the proton environment and neighboring relationships, while ¹³C NMR maps the carbon skeleton. Together, they allow for the unambiguous assembly of the molecular puzzle.

¹H NMR Spectroscopy: Proton Environments and Connectivity

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is used.

-

D₂O Shake (Optional but Recommended): To confirm the -NH₂ protons, acquire a spectrum, add a drop of D₂O, shake vigorously, and re-acquire. The labile amine protons will exchange with deuterium and their signal will disappear.

Predicted Spectrum and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.25 | s | 1H | H-2 | Proton adjacent to ring nitrogen, deshielded. |

| ~8.10 | d | 1H | H-6 | Proton adjacent to ring nitrogen, coupled to H-5. |

| ~7.05 | d | 1H | H-5 | Proton ortho to the electron-donating amine, shielded. |

| ~5.50 | br s | 2H | -NH₂ | Broad signal due to quadrupole broadening and exchange. Disappears on D₂O shake. |

| ~4.35 | q | 2H | -OCH₂ CH₃ | Methylene protons are deshielded by the adjacent oxygen. Coupled to the methyl group. |

| ~1.38 | t | 3H | -OCH₂CH₃ | Methyl protons are in a standard aliphatic environment. Coupled to the methylene group. |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, br=broad.

Trustworthiness: The coupling patterns are self-validating. The quartet (4 lines) for the -OCH₂- group confirms it has 3 neighbors (n+1 rule), pointing directly to the -CH₃ group. The triplet for the -CH₃ group confirms its 2 neighbors, pointing back to the -OCH₂- group. The distinct chemical shifts and coupling of the three aromatic protons confirm the 3,4-substitution pattern on the pyridine ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This gives a single peak for each unique carbon environment. DEPT-135 or DEPT-90 experiments can be run to differentiate between CH₃/CH, CH₂, and quaternary carbons.

Predicted Spectrum and Interpretation

Caption: Numbering scheme for NMR assignments.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~166.0 | Quaternary | C7 (C=O) | Ester carbonyl carbon, highly deshielded. |

| ~155.2 | Quaternary | C3 | Aromatic carbon attached to the electron-donating -NH₂ group. |

| ~149.8 | CH | C2 | Aromatic carbon adjacent to nitrogen. |

| ~147.1 | CH | C6 | Aromatic carbon adjacent to nitrogen. |

| ~120.5 | CH | C5 | Aromatic carbon shielded by the -NH₂ group. |

| ~118.4 | Quaternary | C4 | Aromatic carbon attached to the electron-withdrawing ester group. |

| ~61.5 | CH₂ | C8 (-C H₂O-) | Aliphatic carbon attached to oxygen, deshielded. |

| ~14.3 | CH₃ | C9 (-C H₃) | Standard aliphatic methyl carbon. |

Source: Predicted shifts based on additivity rules and spectral databases for similar structures.[5][6]

The observation of exactly 8 distinct carbon signals perfectly matches the molecular formula, providing strong, confirmatory evidence for the proposed structure.

Conclusion

The structure of this compound is unequivocally confirmed through the strategic and integrated application of orthogonal analytical techniques. Mass spectrometry established the correct molecular formula (C₈H₁₀N₂O₂) and provided logical fragmentation data.[1] FTIR spectroscopy confirmed the presence of the required primary amine, ester, and aromatic ring functional groups. Finally, ¹H and ¹³C NMR spectroscopy provided the definitive, high-resolution map of the molecular architecture, confirming the 3,4-substitution pattern on the pyridine ring and the structure of the ethyl ester side chain. Each technique serves as a self-validating system for the others, culminating in a structural assignment of the highest scientific integrity.

References

- Title: this compound Source: PubChem, N

- Title: FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).

- Title: FT-IR spectrum of the ethyl 1,4,7,8-tetrahydro-2,7,7-trimethyl-4-(4-nitrophenyl)-5(6H)-oxoquinoline-3-carboxylate (5d).

- Title: Interpreting C-13 NMR Spectra Source: Chemistry LibreTexts URL:[Link]

Sources

IUPAC name ethyl 3-aminopyridine-4-carboxylate

An In-depth Technical Guide to Ethyl 3-Aminopyridine-4-Carboxylate: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 3-aminopyridine-4-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications, offering field-proven insights into its utility.

Introduction: A Versatile Scaffold in Medicinal Chemistry

Ethyl 3-aminopyridine-4-carboxylate (also known as 3-amino-isonicotinic acid ethyl ester) is a substituted pyridine derivative featuring both an amino and an ethyl carboxylate functional group. The aminopyridine core is considered a "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse pharmacological activities.[1][2] This molecule serves as a key intermediate in the synthesis of more complex bioactive molecules, including potential therapeutics for neurological disorders and anti-tuberculosis agents.[3][4][5] Its strategic placement of functional groups—a nucleophilic amine and an ester handle for amide coupling or reduction—makes it a versatile starting point for building complex heterocyclic systems.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The key properties of ethyl 3-aminopyridine-4-carboxylate are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 3-aminopyridine-4-carboxylate | [5][6] |

| Synonyms | 3-Amino-isonicotinic acid ethyl ester | [4][7] |

| CAS Number | 14208-83-4 | [6][7] |

| Molecular Formula | C₈H₁₀N₂O₂ | [6][7] |

| Molecular Weight | 166.18 g/mol | [6][7] |

| Appearance | Sandy solid / Colorless to yellowish liquid | [4][7] |

| Melting Point | 170-175 °C (Predicted) | [7] |

| Boiling Point | 304.0 ± 22.0 °C at 760 mmHg (Predicted) | [7] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether) | [7] |

Synthesis and Purification Protocol

The most direct and common synthesis of ethyl 3-aminopyridine-4-carboxylate is the Fischer esterification of its corresponding carboxylic acid, 3-aminopyridine-4-carboxylic acid. This method is reliable and scalable for laboratory settings.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis and purification of the title compound.

Step-by-Step Methodology

-

Reaction Setup: To a solution of 3-aminopyridine-4-carboxylic acid (1.0 eq) in absolute ethanol (serving as both solvent and reagent, ~10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature with stirring.

-

Expertise & Experience: Using ethanol in large excess drives the equilibrium towards the ester product, maximizing yield as per Le Châtelier's principle. The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.[8]

-

-

Esterification: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst.

-

Trustworthiness: This neutralization step is critical. Failure to quench the acid will result in poor extraction efficiency as the amino-protonated product will remain in the aqueous layer. Check the aqueous phase with pH paper to ensure it is basic (pH > 8).

-

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ethyl 3-aminopyridine-4-carboxylate.

Spectroscopic Characterization: An Analyst's Guide

While a definitive, published spectrum for this specific molecule is elusive in general databases, its structure allows for a confident prediction of its key spectroscopic features. A researcher synthesizing this compound should expect the following signature.

-

¹H NMR (Proton NMR):

-

Ethyl Group: A quartet signal around δ 4.2-4.4 ppm (2H, -O-CH₂-CH₃) and a corresponding triplet around δ 1.2-1.4 ppm (3H, -O-CH₂-CH₃).

-

Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at position 2 (between the two nitrogen atoms in resonance) would likely be the most deshielded (highest ppm). The protons at positions 5 and 6 will also have characteristic shifts and coupling constants.

-

Amino Group: A broad singlet, typically in the range of δ 4.5-6.0 ppm (2H, -NH₂), which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Ester Group: A carbonyl carbon signal (C=O) around δ 165-170 ppm, an ester methylene carbon (-O-CH₂) around δ 60-62 ppm, and a methyl carbon (-CH₃) around δ 14-15 ppm.

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the amino group (C3) and the carbon bearing the ester (C4) will have characteristic shifts influenced by these substituents.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: Two characteristic sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).[9]

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, characteristic of the ester carbonyl group.[10]

-

C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region, typical for the pyridine ring.

-

-

Mass Spectrometry (MS):

-

The Electron Impact (EI) spectrum should show a clear molecular ion (M⁺) peak corresponding to the molecular weight of 166.18.

-

Common fragmentation patterns would include the loss of an ethoxy radical (-•OCH₂CH₃) or ethylene (-C₂H₄) via McLafferty rearrangement.

-

Chemical Reactivity and Synthetic Applications

Ethyl 3-aminopyridine-4-carboxylate is a bifunctional molecule, and its reactivity is dominated by the amino and ester groups.

-

Reactions at the Amino Group: The primary amine at the C3 position is a potent nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides, reacts with isocyanates to form ureas, and can be used in cyclization reactions to form fused heterocyclic systems.

-

Reactions at the Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also be converted to an amide by heating with an amine (aminolysis) or reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Application Example: Synthesis of Imidazo[1,2-a]pyridine Scaffolds

A key application of aminopyridine derivatives is in the synthesis of imidazo[1,2-a]pyridines, a core structure in many marketed drugs.[2] The diagram below illustrates a plausible pathway where ethyl 3-aminopyridine-4-carboxylate could be utilized.

Caption: Synthetic utility in forming fused heterocyclic systems.

In this representative scheme, the more nucleophilic pyridine ring nitrogen attacks an α-haloketone. The resulting intermediate then undergoes an intramolecular cyclization, where the exocyclic amine attacks the ketone carbonyl, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. This demonstrates the compound's value in rapidly building molecular complexity.

Safety and Handling

As a responsible scientist, proper handling is paramount. Ethyl 3-aminopyridine-4-carboxylate is classified as an irritant.

-

Hazards: Irritating to eyes, respiratory system, and skin.[7]

-

Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear suitable protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.[7]

-

Avoid inhalation of dust or vapors.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7]

-

Conclusion

Ethyl 3-aminopyridine-4-carboxylate is more than just a chemical; it is a versatile tool for innovation in drug discovery and materials science. Its well-defined reactivity, coupled with the proven biological significance of the aminopyridine scaffold, ensures its continued importance for researchers. This guide provides the foundational knowledge required to confidently synthesize, characterize, and strategically deploy this valuable building block in the laboratory.

References

- Wiley-VCH. (2007). Supporting Information.

- ResearchGate. (n.d.). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review.

- The Royal Society of Chemistry. (2019). Supporting Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview.

- SciSpace. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.

- ChemBK. (2024). ETHYL 3-AMINOPYRIDINE-4-CARBOXYLATE.

- PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate.

- ResearchGate. (n.d.). Synthesis of 3-Aminopyridine.

- Matrix Fine Chemicals. (n.d.). ETHYL 3-AMINOPYRIDINE-4-CARBOXYLATE | CAS 14208-83-4.

- Organic Syntheses. (n.d.). 3-aminopyridine.

- Wikipedia. (n.d.). 3-Aminopyridine.

- Alchimica. (n.d.). 3-Pyridinecarboxylic acid, 4-amino-, methyl ester.

- Stenutz. (n.d.). ethyl pyridine-4-carboxylate.

- Chemical Register. (n.d.). 3-PYRIDINECARBOXYLIC ACID 6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-,TRANS-,3-PYRIDINECARBOXYLIC ACID 6-AMINO-2-METHOXY-,ETHYL ESTER Suppliers & Manufacturers.

- TÜBİTAK Academic Journals. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am.

- ACS Omega. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

- ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate).

- Google Patents. (1956). US2758999A - Esterification of pyridine carboxylic acids.

- National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.

- ResearchGate. (n.d.). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. ETHYL 3-AMINOPYRIDINE-4-CARBOXYLATE | CAS 14208-83-4 [matrix-fine-chemicals.com]

- 7. chembk.com [chembk.com]

- 8. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Ethyl 3-Aminoisonicotinate Scaffold - A Privileged Core in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Ethyl 3-Aminoisonicotinate Derivatives

In the landscape of drug discovery, certain chemical scaffolds consistently emerge as "privileged structures"—frameworks that can bind to multiple, diverse biological targets, thereby exhibiting a wide array of biological activities. The pyridine ring is a quintessential example of such a scaffold, forming the core of numerous pharmaceutical agents.[1] this compound, a disubstituted pyridine derivative, serves as a particularly versatile starting point for the synthesis of novel bioactive compounds. Its structure, featuring an amino group and an ethyl ester, provides two reactive handles for facile chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the significant biological activities reported for derivatives of this compound. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, grounding the discussion in mechanistic insights and field-proven experimental methodologies. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical protocols necessary to advance the exploration of this promising class of compounds.

Core Chemical Structure and Points of Derivatization

The foundational structure of this compound is key to its utility. The primary amino group at the 3-position and the ester at the 4-position are prime sites for chemical elaboration to generate diverse libraries of compounds.

Caption: Core structure and key sites for chemical modification.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridine derivatives are widely reported as potential anticancer agents.[1] The modification of the this compound core has yielded compounds with significant cytotoxic activity against various human cancer cell lines.

Mechanism of Action

While diverse mechanisms are likely at play depending on the specific derivative, a prominent mode of action for related heterocyclic compounds is the disruption of microtubule dynamics. Certain derivatives can inhibit tubulin polymerization, leading to a robust G2/M cell-cycle arrest and the accumulation of cells in the M-phase, ultimately inducing apoptosis.[2] Other reported mechanisms for isatin-based derivatives, which share structural similarities, include the induction of reactive oxygen species (ROS) and the activation of caspase-3 and caspase-9 pathways.[3]

Caption: Postulated mechanism of action via tubulin inhibition.

Biological Data Summary

The efficacy of novel anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[4]

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Thiazole-Pyridine Hybrids | A2780 (Ovarian) | Variable | [5] |

| Isatin-Hydrazone Hybrids | A549 (Lung) | 4 - 13 | [3] |

| Thieno[2,3-d]pyrimidines | MCF-7 (Breast) | Low µM range | [6] |

| Ethyl-2-amino-pyrroles | SK-LMS-1 (Leiomyosarcoma) | Dose-dependent inhibition | [2] |

Note: This table is illustrative, compiling data from related heterocyclic structures to indicate the potential of the isonicotinate scaffold.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7]

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Multichannel pipette, incubator, microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

The search for novel antimicrobial agents is a global health priority. Heterocyclic compounds, including those derived from pyridine, are a rich source of potential antibacterial and antifungal agents.[8][9]

Structure-Activity Relationship Insights

Studies on related structures like 2-aminothiazoles and N-oxazolylcarboxamides of pyridinecarboxylic acids show that antimicrobial potency is highly dependent on the substituents.[10][11] For instance, the introduction of specific side chains can enhance activity against Gram-positive bacteria, including resistant strains like M. tuberculosis.[12] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is a target for nalidixic acid, a naphthyridine derivative.[13]

Biological Data Summary

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Pyridine-Thiosemicarbazones | M. tuberculosis | 0.5 - 4 | |

| N-oxazolylcarboxamides | M. tuberculosis H37Ra | 3.13 | [11] |

| 3-(3-Pyridyl)-oxazolidinones | B. subtilis | 16 | [15] |

| Thiophene Derivatives | S. aureus / E. coli | Comparable to Ampicillin |

Note: This table presents data from related pyridine and thiophene derivatives to highlight the scaffold's potential.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a gold-standard method for quantitative antimicrobial susceptibility testing (AST).[16][17] It determines the MIC by exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid medium.

Objective: To determine the MIC of a test compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound stock solution (in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well U-bottom plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Step-by-Step Methodology:

-

Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a gradient of compound concentrations.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except for the sterility control well). The final volume in each well will be 100 µL.

-

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) as observed by the naked eye.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a host of diseases. Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties, with some showing potent and selective inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[18][19]

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of prostaglandins. There are two main isoforms: COX-1 (constitutively expressed, involved in gastric protection) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic goal as it can reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[20] Molecular docking studies of nicotinate derivatives have shown favorable interactions within the COX-2 active site, explaining their potent inhibitory activity.[18]

Caption: Workflow for identifying selective anti-inflammatory agents.

Biological Data Summary

The anti-inflammatory potential is assessed by measuring IC50 values against COX-1 and COX-2, and the ratio of these values gives the Selectivity Index (SI). A higher SI indicates greater selectivity for COX-2.

| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Nicotinate Derivative 4c | >100 | 0.04 | >2500 | [18] |

| Nicotinate Derivative 4f | >100 | 0.04 | >2500 | [18] |

| Celecoxib (Standard) | 4.32 | 0.04 | 108 | [18] |

| Pyrrolidinone Derivative | 314 | 130 | 2.4 | [20] |

Note: Data from reference[18] shows that certain nicotinate derivatives can exhibit COX-2 inhibitory activity equipotent to Celecoxib with significantly higher selectivity.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic and widely used model for evaluating the in vivo activity of acute anti-inflammatory agents.[18][21]

Objective: To assess the anti-inflammatory effect of a test compound in a rat model.

Materials:

-

Wistar albino rats (150-200 g)

-

Test compound

-

Standard drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

1% Carrageenan solution in normal saline

-

Pletysmometer or digital calipers

Step-by-Step Methodology:

-

Animal Acclimatization & Grouping: Acclimatize animals for one week. Divide them into groups (n=6): Vehicle Control, Standard Drug, and Test Compound groups (at various doses, e.g., 10, 20, 30 mg/kg).

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the test compounds, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly promising core for the development of novel therapeutic agents. The chemical versatility of the amino and ester functional groups allows for the creation of large, diverse chemical libraries with a wide spectrum of biological activities. The derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents in numerous preclinical studies.

Future research should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-likeness.

-

In Vivo Efficacy and Safety: Advancing the most promising compounds from in vitro assays to more complex in vivo disease models to confirm their therapeutic potential and safety profiles.[22][23][24]

By integrating rational drug design, robust biological screening, and detailed mechanistic studies, the full therapeutic potential of this compound derivatives can be realized, paving the way for the next generation of targeted therapies.

References

- PubChem. This compound.

- Pavel, D.

- Aouad, M. R., Bardaweel, S. K., Al-Sanea, M. M., et al. (2021).

- Boichuk, S., Galembikova, A., Zykova, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34. [Link]

- El-Sayed, M. A. A., El-Gamal, M. I., Al-Fayoumi, H. M., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. [Link]

- van der Valk, R. A. P., Visser, M. R., & Richters, J. P. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Drug Delivery and Translational Research, 12(11), 2685-2702. [Link]

- Wojcieska, D., & Kłys, A. (2019). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current Organic Chemistry, 23(16), 1776-1801. [Link]

- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

- Lattanzio, L., & Vattemi, E. (2018). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Cancers, 10(11), 447. [Link]

- Nakazato, A., Kumagai, T., Yoshimaru, T., et al. (1995). In vivo biological activity of antioxidative aminothiazole derivatives. Journal of Medicinal Chemistry, 38(11), 1907-13. [Link]

- Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15611. [Link]

- Khan, M. A., Al-Harbi, S. A., Al-Anazi, M. R., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Blatt, N. B., Al-Sbiei, A., & Al-Mohanna, F. (2018). In vivo screening models of anticancer drugs.

- Zhao, Y., Liang, Y., Li, C., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14755-14763. [Link]

- Bemer-Odmatt, A., et al. (2010). Design, synthesis and biological evaluation of new isonicotinic hydrazide quinoxaline 1,4-dioxide derivatives as antitubercular agent.

- WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH Terrestrial Manual. [Link]

- Al-Harbi, N. O. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

- El-Sayed, W. M., & Al-Ghorbani, M. (2019). antioxidant, anticancer and immunocytochemistry activities of three synthetic coumarin derivatives.

- Gilani, S. J., Khan, S. A., & Siddiqui, N. (2013). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.

- Pejchal, V., Valášková, L., Krátký, M., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(18), 4296. [Link]

- Al-Adiwish, W. M. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[2][19]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions.

- van der Valk, R. A. P., Visser, M. R., & Richters, J. P. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.

- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, W. M. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(11), 3290. [Link]

- Ndhlala, A. R., Amoo, S. O., & Van Staden, J. (2021). In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh. Plants, 10(11), 2496. [Link]

- Chavez, N. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]

- El-Malah, A. A., El-Gohary, N. S., & El-Gamal, S. M. (2023).

- Ghattas, M. A., & Bardaweel, S. K. (2017). Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies.

- de Souza, A. C. G., de Oliveira, D. N., & de Almeida, M. V. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 626488. [Link]

- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases, 49(8), 1249-1255. [Link]

- Sharma, P., & Kumar, A. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. International Journal of ChemTech Research, 1(4), 843-849. [Link]

- Blatt, N. B., Al-Sbiei, A., & Al-Mohanna, F. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900. [Link]

- Al-Adiwish, W. M. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[2][19]Thiazolo-[3,2-a]Pyridine-4-Carboxylate Derivatives and Some of their Reactions. American Journal of Organic Chemistry, 6(3), 51-58. [Link]

- Al-Omar, M. A. (2018).

- Czarnecka, K., Sidoryk, K., & Kaczorowska, K. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6524. [Link]

- Licht-Murava, A., Garty, A., & Rosenhouse-Dantsker, A. (2022).

- Raj, R. K., & K, V. (2018). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 8(3), 856-864. [Link]

- CN104292211A. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

- bioMérieux. (2019). ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Kumar, A., & Sharma, P. (2012). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 2(2), 296-300. [Link]

- Li, Y., Liu, Y., & Wang, Y. (2019). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)

- Sharma, P., & Kumar, A. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.

- Gökçe, M., Utku, S., & Küpeli, E. (2009). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives. Arzneimittelforschung, 59(7), 357-63. [Link]

- Anbalagan, N., & Rajendran, K. (2011). Anti-inflammatory activity of flavonoid fraction of Pisonia grandis R.Br leaves. Journal of Chemical and Pharmaceutical Research, 3(3), 209-214. [Link]

- Gencer, H. K., & Ertan, R. (2020).

- Abdel-Megeed, M. F., El-Sayed, M. S., & El-Hiti, G. A. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 77. [Link]

Sources

- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iv.iiarjournals.org [iv.iiarjournals.org]

- 5. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijpbs.com [ijpbs.com]

- 9. researchgate.net [researchgate.net]

- 10. In vivo biological activity of antioxidative aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. woah.org [woah.org]

- 18. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cris.tau.ac.il [cris.tau.ac.il]

- 24. ijpbs.com [ijpbs.com]

Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets for Ethyl 3-aminoisonicotinate Analogs

This guide provides an in-depth exploration of potential therapeutic targets for the emerging class of compounds, Ethyl 3-aminoisonicotinate analogs. Drawing upon the broad bioactivity of isonicotinic acid derivatives, this document synthesizes current understanding and provides a strategic framework for researchers, scientists, and drug development professionals to identify and validate novel targets for this promising chemical scaffold. We will delve into the mechanistic rationale behind target selection, present detailed experimental workflows for validation, and offer insights into the structure-activity relationships that can guide future analog design.

Introduction: The Therapeutic Promise of the Isonicotinic Acid Scaffold

The pyridine carboxylic acid core, particularly the isonicotinic acid isomer, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs for a wide array of diseases, including tuberculosis, cancer, and inflammatory conditions.[1][2] This therapeutic versatility stems from the pyridine ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[1] this compound represents a key subclass, offering a synthetically tractable platform for generating diverse analogs with the potential for novel pharmacology. This guide will focus on the most promising therapeutic avenues for these analogs, grounded in the established activities of the broader isonicotinic acid class.

Primary Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)

A compelling body of evidence points towards dihydroorotate dehydrogenase (DHODH) as a primary and high-potential therapeutic target for amino-isonicotinic acid derivatives.[1] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[1]

Mechanistic Rationale

Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant for the treatment of cancers and autoimmune diseases, where aberrant cell proliferation is a hallmark.[1] Patented amino(iso)nicotinic acid derivatives have demonstrated potent, nanomolar inhibition of human DHODH, highlighting the significant potential of the this compound scaffold to be optimized for this target.[1]

Target Validation Workflow

Validation of DHODH as a target for novel this compound analogs requires a multi-step experimental approach, progressing from enzymatic assays to cellular and potentially in vivo models.

Caption: Workflow for validating DHODH as a therapeutic target.

Protocol 2.2.2.1: Recombinant Human DHODH Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human DHODH.

-

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO), Coenzyme Q10 (CoQ10) or a suitable analog

-

2,6-dichloroindophenol (DCIP) as a chromogenic electron acceptor

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

Test compounds (this compound analogs) dissolved in DMSO

-

96-well microplate and plate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the test compound. Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding a mixture of DHO and DCIP.

-

Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

-

Self-Validation:

-

Include a known DHODH inhibitor (e.g., Brequinar) as a positive control.

-

Include a DMSO-only control to determine the uninhibited enzyme activity.

-

Ensure the Z'-factor of the assay is > 0.5 for robustness.

-

Protocol 2.2.2.2: Pyrimidine Depletion Rescue Assay

-

Objective: To confirm that the anti-proliferative effect of the test compounds is due to DHODH inhibition.

-

Materials:

-

Proliferating cell line (e.g., Jurkat T-cells or a cancer cell line)

-

Cell culture medium and supplements

-

Test compound

-

Uridine and/or orotate

-

Cell proliferation reagent (e.g., MTS or CellTiter-Glo)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at its IC50 concentration in the presence or absence of exogenous uridine (e.g., 100 µM) or orotate.

-

Incubate for 48-72 hours.

-

Measure cell viability using a suitable proliferation assay.

-

-

Expected Outcome: If the compound's anti-proliferative effect is mediated by DHODH inhibition, the addition of uridine or orotate should rescue the cells from the compound-induced growth inhibition.

Secondary Therapeutic Targets: Inflammation and Oxidative Stress Pathways

Isonicotinic acid derivatives have consistently demonstrated significant anti-inflammatory and antioxidant properties.[2][3] These activities present a valuable secondary avenue for therapeutic development, particularly for inflammatory diseases.

Cyclooxygenase-2 (COX-2) Inhibition

Mechanistic Rationale: COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by synthesizing prostaglandins.[2] Molecular docking studies have suggested that isonicotinic acid derivatives can bind to the active site of the COX-2 enzyme, and in vitro studies have confirmed their inhibitory activity.[2][4]

Caption: Inhibition of the COX-2 pathway by this compound analogs.

Reduction of Reactive Oxygen Species (ROS)

Mechanistic Rationale: Overproduction of reactive oxygen species (ROS) by immune cells contributes to tissue damage in inflammatory conditions.[2] Certain isonicotinates have shown potent activity as ROS inhibitors, suggesting a mechanism that could involve direct scavenging or modulation of ROS-producing enzymes like myeloperoxidase (MPO).[2][3]

-

Objective: To measure the effect of test compounds on intracellular ROS levels in stimulated immune cells.

-

Materials:

-

Immune cells (e.g., neutrophils or macrophages)

-

Cell-permeable fluorescent ROS probe (e.g., DCFDA or CellROX)

-

Stimulant (e.g., PMA or LPS)

-

Test compounds

-

Known antioxidant as a positive control (e.g., N-acetylcysteine)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

-

-

Procedure:

-

Isolate and culture immune cells.

-

Load the cells with the ROS probe according to the manufacturer's instructions.

-

Treat the cells with the test compounds for a specified pre-incubation period.

-

Stimulate ROS production by adding the stimulant.

-

Measure the fluorescence intensity at the appropriate excitation/emission wavelengths.

-

-

Data Analysis: A decrease in fluorescence intensity in compound-treated cells compared to stimulated, untreated cells indicates ROS inhibition.

Emerging Therapeutic Target: Anticancer Activity via Novel Mechanisms

While DHODH inhibition represents a clear anti-proliferative strategy, the broader isonicotinic acid class has demonstrated cytotoxic effects against various cancer cell lines through other mechanisms, suggesting that this compound analogs may also possess multi-targeted anticancer activity.[5]

Potential Anticancer Targets

-

Tyrosine Kinases: Inhibition of kinases such as Bcr-Abl has been reported for some isonicotinic acid derivatives.[2]

-

Histone Demethylases: These enzymes are involved in epigenetic regulation and are attractive targets in oncology.[2]

-

Tubulin Polymerization: While not directly reported for isonicotinates, related heterocyclic compounds have shown to inhibit tubulin polymerization, a validated anticancer mechanism.[6]

Initial Screening Strategy for Anticancer Activity

A pragmatic initial step is to screen a library of this compound analogs against a panel of human cancer cell lines representing different tumor types.

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast Cancer | Estrogen receptor-positive |

| MDA-MB-231 | Breast Cancer | Triple-negative |

| HCT-116 | Colorectal Cancer | p53 wild-type |

| A549 | Lung Cancer | Non-small cell lung cancer |

| Jurkat | T-cell Leukemia | Suspension cell line |

Structure-Activity Relationship (SAR) Studies: A Path to Optimization

Systematic modification of the this compound scaffold is crucial for optimizing potency and selectivity for the identified targets. Key regions for modification include:

-

The Amino Group (Position 3): Acylation, alkylation, or incorporation into heterocyclic rings can modulate binding interactions.

-

The Pyridine Ring: Substitution with electron-donating or withdrawing groups can alter the electronic properties and binding affinity.

-

The Ethyl Ester (Position 4): Hydrolysis to the carboxylic acid or conversion to amides can impact solubility, cell permeability, and target engagement.

Conclusion

This compound analogs represent a promising class of compounds with significant therapeutic potential. This guide has outlined a strategic approach to target identification and validation, focusing on DHODH as a primary target for antiproliferative and immunomodulatory effects, and COX-2/ROS inhibition for anti-inflammatory applications. The potential for novel anticancer mechanisms further broadens the therapeutic landscape for this versatile scaffold. By employing the detailed experimental workflows and considering the principles of SAR, researchers can effectively advance the development of novel drug candidates based on this promising chemical entity.

References

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). PubMed Central.

- Summary of the results of SAR studies performed on different regions of the synthesized derivatives. (n.d.).

- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021, February 26). Semantic Scholar.

- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC. (n.d.).

- Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.). MDPI.

- Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. (2016, August). PubMed.

- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)

- Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC. (2021, July 12).

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action for Ethyl 3-aminoisonicotinate Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Imperative of Mechanism of Action in Drug Development

Ethyl 3-aminoisonicotinate and its derivatives represent a promising scaffold in medicinal chemistry, with potential applications spanning various therapeutic areas. However, translating a promising molecule into a viable therapeutic hinges on a deep and comprehensive understanding of its mechanism of action (MOA). A well-defined MOA is the cornerstone of a successful drug development program, enabling rational optimization, predicting potential side effects, and identifying patient populations most likely to respond.[1][2]

This guide provides a multi-phase, integrated framework for researchers, scientists, and drug development professionals to systematically dissect the MOA of novel this compound compounds. We will move beyond a mere listing of techniques, instead focusing on the strategic rationale behind experimental choices, the integration of orthogonal approaches for data validation, and the ultimate goal of building a robust, evidence-based narrative of a compound's biological activity.

Phase 1: Unmasking the Target - The "Who" of the Interaction

The foundational step in any MOA study is to identify the direct molecular target(s) of the compound.[1][3] Answering this question—“What does my compound bind to?”—prevents costly misdirection and provides the critical first piece of the mechanistic puzzle. A multi-pronged approach, combining computational and experimental methods, is essential for robust target identification.[1][4]

Affinity-Based Proteomics: Fishing for Targets

Affinity-based methods utilize a modified version of the small molecule to selectively capture its binding partners from a complex biological mixture, such as a cell lysate.[3][4]

-

On-Bead Affinity Matrix: The this compound compound is chemically synthesized with a linker and immobilized onto a solid support (e.g., agarose beads).[3] This "bait" is then incubated with cell or tissue lysate. Proteins that bind to the compound are captured, washed, and subsequently identified using mass spectrometry. The key challenge lies in designing a linker attachment point that does not disrupt the compound's native binding activity.[3]

-

Kinobeads® Technology: If there is a preliminary hypothesis that the compound targets kinases—a common target class for small molecules—the Kinobeads® approach is highly effective.[5][6][7][8][9] This technique uses beads coated with a cocktail of broad-spectrum kinase inhibitors to enrich a large portion of the expressed kinome from a lysate.[5][6][7] By pre-incubating the lysate with the this compound compound, one can perform a competition binding experiment. Targets of the compound will be blocked and thus show reduced binding to the beads, allowing for their identification and relative affinity ranking by quantitative mass spectrometry.[6][9]

Label-Free Approaches: Target Identification in a Native State

A significant advantage of label-free methods is that they do not require chemical modification of the compound, avoiding potential artifacts.[3][4]

Cellular Thermal Shift Assay (CETSA®): This powerful technique is based on the principle of ligand-induced thermal stabilization.[10][11][12][13] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation.[10][13][14] CETSA can be performed in cell lysates, intact cells, or even tissue samples, making it a highly versatile tool for confirming direct target engagement in a physiologically relevant environment.[11][12][14]

Featured Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if an this compound compound directly binds to and stabilizes a putative target protein in intact cells.

Methodology:

-

Cell Culture & Treatment: Culture the relevant cell line to ~80% confluency. Treat cells with either the this compound compound (e.g., at 10x the cellular IC50) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

-

Harvesting & Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.[10] Aliquot the cell suspension into PCR tubes for each temperature point.

-

Heat Challenge: Place the tubes in a thermal cycler with a temperature gradient (e.g., from 40°C to 64°C in 2°C increments). Heat for 3 minutes, followed by cooling at room temperature for 3 minutes.[10]

-

Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[10] This step is crucial to release cellular contents while preserving protein stability.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]

-

Quantification: Carefully collect the supernatant, which contains the soluble protein fraction.[10] Analyze the amount of the target protein remaining in the soluble fraction using a specific detection method like Western Blot or AlphaScreen®.

-

Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.[11]

Self-Validation: The inclusion of a vehicle control is critical. A no-shift result indicates a lack of direct binding under these conditions. A known binder for the target protein should be used as a positive control, if available.

Phase 2: Characterizing the Interaction - The "How" and "How Tightly"

Once a primary target is identified and validated, the next step is to quantitatively characterize the binding interaction. This phase provides crucial data for structure-activity relationship (SAR) studies and lead optimization.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that provides high-sensitivity, real-time data on biomolecular interactions.[15][16][17][18][19] In a typical setup, the purified target protein (ligand) is immobilized on a gold-plated sensor chip. The this compound compound (analyte) is then flowed over the surface.[16][19] Binding causes a change in the refractive index at the surface, which is detected and plotted as a sensorgram.[15][16]

Why Choose SPR? SPR is the gold standard for determining the kinetics of a binding event.[15] It allows for the precise calculation of:

-

Association Rate (k_on): How quickly the compound binds to the target.

-

Dissociation Rate (k_off): How quickly the compound dissociates from the target.

-

Affinity (K_D): The equilibrium dissociation constant (k_off / k_on), a measure of binding strength.

This kinetic information is invaluable for understanding a drug's potential duration of action and for optimizing its residence time on the target.[16]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[20][21][22][23][24] In an ITC experiment, the compound is titrated into a sample cell containing the purified target protein.[20][21]

Why Choose ITC? ITC is considered the most rigorous method for determining binding affinity because it is a direct measurement of binding in solution, requiring no labels or immobilization.[20] It provides:

-

Binding Affinity (K_D) [20]

-

Stoichiometry (n): The molar ratio of the binding interaction (e.g., 1:1 or 2:1).[20]

-

Enthalpy (ΔH) and Entropy (ΔS): These thermodynamic parameters offer deep insights into the forces driving the binding event (e.g., hydrogen bonds, hydrophobic interactions).[20][21]

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Cellular Thermal Shift Assay (CETSA) |

| Principle | Change in refractive index upon binding | Measures heat change upon binding[20] | Ligand-induced thermal stabilization[10] |

| Sample State | One partner immobilized, one in solution | Both partners in native state in solution[20] | Lysate, intact cells, or tissue[12] |